tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate
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Overview
Description
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzotriazole moiety, which is known for its stability and ability to act as a protecting group in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.
Carbamate Formation: The benzotriazole derivative is then reacted with tert-butyl chloroformate and an appropriate amine (such as 2-methylpropylamine) in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzotriazole moiety. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the benzotriazole group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole moiety.
Reduction: Corresponding amines from the reduction of the carbamate group.
Substitution: Substituted products where the benzotriazole group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate is used as a protecting group for amines and alcohols. Its stability under various reaction conditions makes it a valuable tool in multi-step synthetic processes.
Biology
This compound has potential applications in biological research, particularly in the development of enzyme inhibitors. The benzotriazole moiety can interact with active sites of enzymes, providing a basis for the design of novel inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The carbamate group can undergo hydrolysis, releasing the active compound that exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: Lacks the 2-methylpropyl group, resulting in different reactivity and applications.
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate: Contains an ethyl group instead of the 2-methylpropyl group, affecting its chemical properties.
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate: Incorporates a phenylethyl group, leading to distinct biological activities.
Uniqueness
The presence of the 2-methylpropyl group in tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate imparts unique steric and electronic properties. This affects its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12(2)10-19(15(21)22-16(3,4)5)11-20-14-9-7-6-8-13(14)17-18-20/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQIEUKGBHGBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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